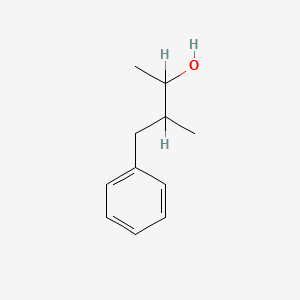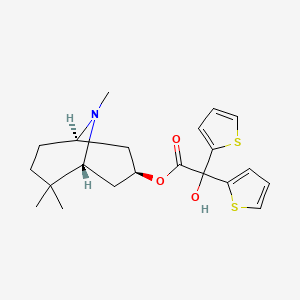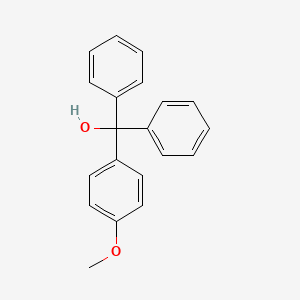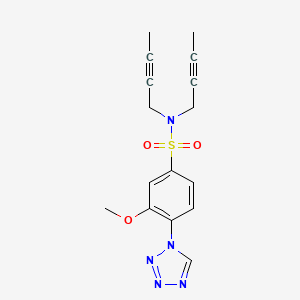
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the diaminomethylideneamino group. This can be achieved through the reaction of 3,4-dihydroxy-5-methoxybenzoic acid with appropriate amines under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学研究应用
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
N,N-dimethylenamino ketones: These compounds share similar functional groups and reactivity.
N,N-dimethylethylenediamine: Another compound with similar amino functionalities.
Uniqueness
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride is unique due to its combination of amino, hydroxyl, and methoxy groups, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for unique interactions with biological targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
37055-69-9 |
|---|---|
分子式 |
C9H12N4O4 |
分子量 |
240.22 g/mol |
IUPAC 名称 |
N-(diaminomethylideneamino)-3,4-dihydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C9H12N4O4/c1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11/h2-3,14-15H,1H3,(H,12,16)(H4,10,11,13) |
InChI 键 |
LTAWBQDGEYMNHI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)O)C(=O)NN=C(N)N |
规范 SMILES |
COC1=CC(=CC(=C1O)O)C(=O)NN=C(N)N |
同义词 |
3,4-dihydroxy-5-methoxybenzoylaminoguanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)


![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)


![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)

